molecular formula C16H12ClN3OS B2902067 N-[2-Amino-4-(4-chloro-phenyl)-thiazol-5-yl]-benzamide CAS No. 2108375-94-4

N-[2-Amino-4-(4-chloro-phenyl)-thiazol-5-yl]-benzamide

Cat. No.: B2902067
CAS No.: 2108375-94-4
M. Wt: 329.8
InChI Key: WNHSVKOKOKICNM-UHFFFAOYSA-N
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Description

N-[2-Amino-4-(4-chloro-phenyl)-thiazol-5-yl]-benzamide is a compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiazole ring substituted with an amino group and a 4-chloro-phenyl group, along with a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Amino-4-(4-chloro-phenyl)-thiazol-5-yl]-benzamide typically involves the reaction of 4-chloroaniline with thiourea in the presence of a suitable catalyst, such as iodine, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring . The final step involves the acylation of the thiazole derivative with benzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-Amino-4-(4-chloro-phenyl)-thiazol-5-yl]-benzamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-Amino-4-(4-chloro-phenyl)-thiazol-5-yl]-benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-fluorophenyl)-thiazole
  • 2-Amino-4-(4-methylphenyl)-thiazole
  • 2-Amino-4-(4-nitrophenyl)-thiazole

Uniqueness

N-[2-Amino-4-(4-chloro-phenyl)-thiazol-5-yl]-benzamide is unique due to the presence of the 4-chloro-phenyl group, which imparts specific electronic and steric properties to the molecule. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar thiazole derivatives .

Properties

IUPAC Name

N-[2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS/c17-12-8-6-10(7-9-12)13-15(22-16(18)19-13)20-14(21)11-4-2-1-3-5-11/h1-9H,(H2,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHSVKOKOKICNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(N=C(S2)N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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